molecular formula C7H5BClFO3 B1426504 4-Chloro-3-fluoro-2-formylphenylboronic acid CAS No. 1451392-90-7

4-Chloro-3-fluoro-2-formylphenylboronic acid

Cat. No. B1426504
M. Wt: 202.38 g/mol
InChI Key: GQLWOYMNRUQGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-3-fluoro-2-formylphenylboronic acid” is a chemical compound with the CAS Number: 1451392-90-7 . It has a molecular weight of 202.38 . It is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of similar boronic acids often involves Suzuki-Miyaura coupling . This process uses a variety of boron reagents, and the methods to prepare each reagent are outlined in the literature . Another method involves the use of less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-fluoro-2-formylphenylboronic acid” can be represented by the InChI Code: 1S/C7H5BClFO3/c9-6-2-1-5 (8 (12)13)4 (3-11)7 (6)10/h1-3,12-13H .


Chemical Reactions Analysis

Boronic acids, including “4-Chloro-3-fluoro-2-formylphenylboronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines .


Physical And Chemical Properties Analysis

“4-Chloro-3-fluoro-2-formylphenylboronic acid” is a solid at room temperature . It has a molecular weight of 202.38 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Antifungal Activity

4-Chloro-3-fluoro-2-formylphenylboronic acid and its analogues, including other fluoro-substituted formylphenylboronic acids, have demonstrated significant antifungal activity against various fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The structure-activity relationship indicates that the position of the fluorine substituent and the tautomeric equilibrium between the boronic acid and its cyclic benzoxaborole form are critical for antifungal efficacy. This insight provides a foundation for developing new antifungal agents, highlighting the compound's potential as a lead structure in antifungal drug discovery (Borys et al., 2019).

Spectroscopy and Adsorption Studies

The adsorption mechanisms and surface interactions of fluoro and formyl analogues of phenylboronic acids, including 4-Chloro-3-fluoro-2-formylphenylboronic acid, have been extensively studied using infrared, Raman, and surface-enhanced Raman spectroscopy (SERS). These studies elucidate how substituent type and position influence the geometry of isomers on silver nanoparticle surfaces, providing valuable information for designing surface-based sensors and catalysts (Piergies et al., 2013).

Fluorescence Quenching Mechanisms

Research into the fluorescence quenching mechanisms of boronic acid derivatives, including those related to 4-Chloro-3-fluoro-2-formylphenylboronic acid, has offered insights into the static quenching mechanism active in these systems. Such studies are critical for understanding the photophysical properties of boronic acids and their derivatives, which can be applied in developing fluorescence-based sensors and imaging agents (Geethanjali et al., 2015).

Bioorthogonal Coupling Reactions

The rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions from formylphenylboronic acids demonstrates the compound's utility in bioorthogonal chemistry. This finding is particularly relevant for protein conjugation, offering a method that is orthogonal to protein functional groups and compatible with physiologically relevant conditions, thereby expanding the toolbox for bioconjugation and biomolecule labeling (Dilek et al., 2015).

Tautomeric Equilibria and Structural Insights

The study of tautomeric equilibria and structural properties of fluoro-substituted formylphenylboronic acids, including the synthesis, characterization, and investigation of their properties, sheds light on the influence of fluorine substituents. Understanding these tautomeric shifts and structural dynamics is essential for designing boron-containing compounds with tailored properties for potential applications in medicinal chemistry and material science (Kowalska et al., 2016).

Safety And Hazards

The safety information for “4-Chloro-3-fluoro-2-formylphenylboronic acid” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

“4-Chloro-3-fluoro-2-formylphenylboronic acid” can be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines . It can also be used in the preparation of N- (biarylsulfonyl) a-amino acids as MMP-12 inhibitors using a genetic algorithm .

properties

IUPAC Name

(4-chloro-3-fluoro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLWOYMNRUQGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-2-formylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-fluoro-2-formylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-fluoro-2-formylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-fluoro-2-formylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-fluoro-2-formylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-fluoro-2-formylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-fluoro-2-formylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.